molecular formula C12H11NO4S2 B2357647 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 436091-72-4

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2357647
CAS No.: 436091-72-4
M. Wt: 297.34
InChI Key: OKDYLUDKXORYHF-UHFFFAOYSA-N
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Description

“4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C12H11NO4S2 . It has a molecular weight of 297.35 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Corrosion Inhibition

A study by Tezcan et al. (2018) explored the use of a sulfur-containing Schiff base, closely related to 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid, as an efficient corrosion inhibitor for mild steel in acidic conditions. The compound demonstrated high inhibition efficiency, confirmed by electrochemical analysis and theoretical calculations Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018.

Enzyme Inhibition

Abdoli et al. (2018) investigated benzamide derivatives incorporating 4-sulfamoyl moieties, which bear structural similarity to this compound, as inhibitors of human carbonic anhydrase isozymes. These compounds showed significant inhibitory effects on certain isozymes, suggesting potential applications in medicinal chemistry Abdoli, Bozdağ, Angeli, & Supuran, 2018.

Synthesis and Reactivity Studies

Pouzet et al. (1998) synthesized compounds related to this compound and studied their reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the chemical behavior and potential applications of such compounds in organic synthesis Pouzet, Erdelmeier, Dansette, & Mansuy, 1998.

Photoluminescence and Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, structurally related to the compound , as potential sensitizers for Eu(III) and Tb(III) luminescence. The study suggests applications in the development of new luminescent materials Viswanathan & Bettencourt-Dias, 2006.

Properties

IUPAC Name

4-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDYLUDKXORYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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